molecular formula C7H7Cl2N B1602195 2,3-Dichloro-6-methylaniline CAS No. 62077-27-4

2,3-Dichloro-6-methylaniline

Cat. No. B1602195
Key on ui cas rn: 62077-27-4
M. Wt: 176.04 g/mol
InChI Key: KSJUCTMXLJIVIE-UHFFFAOYSA-N
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Patent
US04886883

Procedure details

A slurry of 6.50 g (25.5 mmol) of 2,3-dichloro-4-bromo-6-methylaniline and 8.37 g (102 mmol) of sodium acetate in 120 ml of acetic acid-ethanol (1:1, v/v) was treated with 0.65 g of 5% palladium on carbon. The mixture was hydrogenated in a Parr hydrogenation apparatus at an initial pressure of 50 psi for 10 minutes. The reaction mixture was filtered, and the filtrate was concentrated by evaporation at reduced pressure. The residue was partitioned between ether and water, and the organic layer was washed with 5% aqueous sodium hydroxide, dried and evaporated at reduced pressure. The residue was purified by Kugelrohr distillation to afford 4.00 g (89% of the desired product as a colorless oil, b.p. 60°-70° C. (0.15 mm). IR and 1H NMR spectra were in agreement with the assigned structure.
Name
2,3-dichloro-4-bromo-6-methylaniline
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
8.37 g
Type
reactant
Reaction Step One
Name
acetic acid ethanol
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.65 g
Type
catalyst
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([Cl:9])=[C:7](Br)[CH:6]=[C:5]([CH3:11])[C:3]=1[NH2:4].C([O-])(=O)C.[Na+]>C(O)(=O)C.C(O)C.[Pd]>[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[C:5]([CH3:11])[C:3]=1[NH2:4] |f:1.2,3.4|

Inputs

Step One
Name
2,3-dichloro-4-bromo-6-methylaniline
Quantity
6.5 g
Type
reactant
Smiles
ClC1=C(N)C(=CC(=C1Cl)Br)C
Name
Quantity
8.37 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
acetic acid ethanol
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O.C(C)O
Name
Quantity
0.65 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by evaporation at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ether and water
WASH
Type
WASH
Details
the organic layer was washed with 5% aqueous sodium hydroxide
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by Kugelrohr distillation

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C(=CC=C1Cl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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